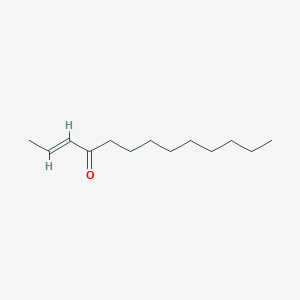
2-Tridecen-4-one
Beschreibung
2-Tridecen-4-one (CAS: 126779-21-3 or 142449-96-5) is a monounsaturated ketone with a 13-carbon chain and a double bond at position 2. Its molecular formula is $ \text{C}{13}\text{H}{24}\text{O} $, and it belongs to the class of α,β-unsaturated ketones.
Eigenschaften
CAS-Nummer |
142449-96-5 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
(E)-tridec-2-en-4-one |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h4,11H,3,5-10,12H2,1-2H3/b11-4+ |
InChI-Schlüssel |
JUQCMHBQRHFGNC-NYYWCZLTSA-N |
SMILES |
CCCCCCCCCC(=O)C=CC |
Isomerische SMILES |
CCCCCCCCCC(=O)/C=C/C |
Kanonische SMILES |
CCCCCCCCCC(=O)C=CC |
Synonyme |
(E)-tridec-2-en-4-one |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Key Properties
The following table summarizes 2-Tridecen-4-one and its structural analogs based on chain length, unsaturation, and functional group positioning:
Notes:
- Chain Length and Reactivity : Increasing chain length (e.g., this compound vs. 2-Tetradecen-4-one) reduces volatility and increases hydrophobicity, impacting solubility in polar solvents.
- Unsaturation Effects: The α,β-unsaturation in this compound enhances electrophilicity at the carbonyl group, making it more reactive in conjugate additions compared to saturated analogs like 2-Undecanone.
- Cyclic vs. Linear Ketones: Cycloheptenone derivatives exhibit distinct steric and electronic properties due to ring strain, influencing their utility in catalysis or polymer chemistry.
Analytical Differentiation
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and HPLC are critical for distinguishing these compounds:
- Retention Indices: Longer carbon chains (e.g., this compound vs. 2-Undecanone) result in higher retention times in GC analysis.
- Mass Fragmentation : The presence of a double bond in this compound leads to characteristic fragmentation patterns, differing from saturated ketones.
- UV-Vis Spectroscopy : α,β-unsaturated ketones exhibit stronger absorption in the 220–280 nm range due to π→π* transitions.
Discrepancies and Limitations
- CAS Number Variability : this compound is listed under two CAS numbers (126779-21-3 and 142449-96-5), possibly due to isomerism or data entry errors. Further confirmation via SciFinder or Reaxys is recommended.
- Data Gaps : Melting points, boiling points, and solubility data for this compound are absent in the provided evidence, limiting quantitative comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


